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Compound of Interest

Compound Name:
2-Chloro-4-fluoro-6-

methoxypyridine

CAS No.: 1227502-57-9

Cat. No.: B2382516 Get Quote

Executive Summary & Compound Profile
2-Chloro-4-fluoro-6-methoxypyridine is a poly-functionalized pyridine derivative used

primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients

(APIs).[1] Its unique substitution pattern—combining a lipophilic fluorine atom, a reactive

chlorine handle, and an electron-donating methoxy group—creates a specific solubility

signature distinct from simple pyridines.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]
CAS Number: 1227502-57-9[1]

Molecular Formula: C₆H₅ClFNO[1][2]

Molecular Weight: 161.56 g/mol [1][2]

Predicted LogP: ~2.1 – 2.5 (Lipophilic)

Acidity (pKa): The pyridine nitrogen is weakly basic.[1] The electron-withdrawing nature of

the 2-Cl and 4-F substituents significantly lowers the pKa compared to pyridine (pKa 5.2),

rendering it less soluble in weak aqueous acids but soluble in strong acidic media.[1]
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Solubility Landscape: Theoretical & Observed
Trends
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for

analogous halogenated methoxypyridines, the solubility profile is categorized below. This

matrix guides solvent selection for reaction and purification.[1]

Table 1: Predicted Solubility Matrix (25 °C)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2382516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Representative
Solvents

Solubility
Prediction

Mechanistic Insight

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform

Very High (>200

mg/mL)

Strong dipole-dipole

interactions; primary

solvent for

extraction/synthesis.

[1]

Esters & Ethers
Ethyl Acetate (EtOAc),

THF, MTBE
High (>100 mg/mL)

Excellent compatibility

with the methoxy

group; ideal for

crystallization.

Polar Aprotic
DMF, DMSO,

Acetonitrile
High

High dielectric

constants solubilize

the dipole created by

the C-F and C-Cl

bonds.[1]

Alcohols
Methanol, Ethanol,

IPA

Moderate (20-80

mg/mL)

H-bonding with

pyridine N and

methoxy O occurs, but

lipophilicity limits

solubility.[1]

Alkanes (Anti-

Solvents)

n-Heptane, Hexane,

Cyclohexane
Low (<5 mg/mL)

Lack of polar

interactions makes

these ideal anti-

solvents for

precipitation.[1]

Water Water (pH 7)
Insoluble (<0.1

mg/mL)

Hydrophobic

halogen/methoxy shell

prevents hydration of

the pyridine ring.[1]
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Process Insight: The high solubility in DCM and low solubility in Heptane suggests a

DCM/Heptane or EtOAc/Heptane system is optimal for recrystallization.[1]

Experimental Protocol: Thermodynamic Solubility
Determination
For regulatory filing and precise process control, "visual" solubility is insufficient.[1] The

following protocol uses the Gravimetric Method coupled with Apelblat Modeling to generate a

solubility curve.

Workflow Logic
The determination must ensure solid-liquid equilibrium (SLE) is reached without decomposing

the labile C-F or C-Cl bonds (avoid prolonged heating >60°C in nucleophilic solvents).[1]

Sample Preparation
(Excess Solid + Solvent)

Equilibration
(Thermostatic Shaker) T = 278-323 K

Filtration
(0.45 µm Syringe Filter)

 Isothermal

Gravimetric/HPLC
Analysis

 Dilution
 If RSD > 3% Thermodynamic

Modeling
 Mole Fraction (x)

Click to download full resolution via product page

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
Preparation: Add excess 2-Chloro-4-fluoro-6-methoxypyridine to 10 mL of the target

solvent in a jacketed glass vessel.

Equilibration: Stir the suspension at the target temperature (e.g., 283.15 K to 323.15 K) for

24 hours.
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Validation: Verify equilibrium by sampling at 24h and 48h. Concentration change should be

<1%.[1]

Sampling: Stop stirring and allow phases to settle for 30 mins. Withdraw supernatant using a

pre-heated syringe equipped with a 0.45 µm PTFE filter.[1]

Quantification:

Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight under

vacuum.[1]

HPLC (Preferred): Dilute aliquot with Acetonitrile and analyze (UV detection @ 254 nm).

Calculation: Convert mass concentration to mole fraction (

).[1]

Thermodynamic Modeling
To interpolate solubility at any temperature for process design, fit the experimental data to the

Modified Apelblat Equation. This semi-empirical model correlates mole fraction solubility (

) with temperature (

).[1]

: Mole fraction of solute.[1]

: Absolute temperature (Kelvin).[1][3]

: Empirical parameters derived from regression analysis.

Why this matters:

If

is positive, dissolution is exothermic (rare for this class).[1]

If
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is negative, dissolution is endothermic (standard behavior), implying solubility increases with
temperature.

The Relative Deviations (RD) between calculated and experimental values should be

for the model to be valid for reactor scaling.[1]

Application: Crystallization Process Design
Using the solubility differential, we can design a purification process to remove impurities (e.g.,

non-fluorinated analogs).

Solvent Selection Strategy
Primary Solvent: Ethyl Acetate (Good solubility, moderate boiling point).[1]

Anti-Solvent: n-Heptane (Poor solubility, miscible with EtOAc).[1]

Crude Mixture
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Figure 2: Decision tree for purification based on solubility data.

Critical Process Parameters (CPPs)
Metastable Zone Width (MSZW): Determine the temperature difference between the

saturation curve (where solid should appear) and the supersaturation curve (where solid

actually appears).[1]

Polymorphism: Halogenated pyridines often exhibit polymorphism.[1] Analyze the crystallized

solid via PXRD (Powder X-Ray Diffraction) to ensure the stable form is isolated.[1]
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CID 87009 (2-Chloro-6-methoxypyridine).[1]
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(Foundational paper for the Apelblat equation).

Disclaimer: This guide is based on theoretical principles and structural analogs. Experimental

verification using the described protocols is mandatory before scale-up.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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